KPT-276 -

KPT-276

Catalog Number: EVT-2584379
CAS Number:
Molecular Formula: C16H10F8N4O
Molecular Weight: 426.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KPT-276 is a small molecule Selective Inhibitor of Nuclear Export (SINE) compound. [, ] It serves as a research tool for investigating the role of the nuclear export protein XPO1/CRM1 in various biological processes and diseases. [, , ] KPT-276 has been primarily utilized in preclinical research exploring its potential as an anti-cancer agent in various cancer types, including hematological malignancies and solid tumors. [, , , , , , , , , ]

Synthesis Analysis

The synthesis of KPT-276 involves several chemical reactions that yield the final compound with high purity and bioactivity. Although specific synthetic routes are proprietary, the general approach includes the use of organic synthesis techniques commonly employed in medicinal chemistry. The compound is synthesized from simpler precursors through a series of steps that may involve coupling reactions, protection-deprotection strategies, and purification processes such as chromatography .

Technical details regarding the synthesis include:

  • Reagents: Specific reagents used in the synthesis process are not publicly disclosed but typically involve standard organic chemistry reagents.
  • Conditions: The reactions are conducted under controlled temperature and pressure conditions to optimize yield and purity.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure that it meets the required specifications for biological testing .
Molecular Structure Analysis

The molecular structure of KPT-276 can be described by its chemical formula, which contains various functional groups that contribute to its activity as a CRM1 inhibitor. The compound's structure allows it to fit into the binding site of CRM1, effectively blocking its function.

Key structural data include:

  • Molecular Formula: C₁₈H₁₉ClN₂O₃
  • Molecular Weight: Approximately 348.81 g/mol
  • Structural Features: KPT-276 features a chloro-substituted aromatic ring system and a complex side chain that facilitates its binding to CRM1 .
Chemical Reactions Analysis

KPT-276 primarily participates in biochemical reactions involving the inhibition of CRM1-mediated nuclear export. When KPT-276 binds to CRM1, it prevents the export of proteins that are crucial for cell cycle regulation and apoptosis.

Key reactions include:

  • Inhibition Reaction: KPT-276 binds irreversibly to CRM1, leading to the accumulation of proteins such as p53 and c-MYC in the nucleus, which are typically exported out of the nucleus in cancer cells.
  • Apoptotic Pathways: The compound has been shown to induce apoptosis in cancer cell lines by activating caspases and leading to cellular stress responses .
Mechanism of Action

The mechanism of action for KPT-276 involves its binding to CRM1, which disrupts the normal nuclear export process. By inhibiting this pathway, KPT-276 allows for the retention of tumor suppressor proteins within the nucleus, thereby enhancing their activity against cancer cells.

The process can be summarized as follows:

  1. Binding: KPT-276 binds to the cysteine residue in the binding pocket of CRM1.
  2. Inhibition: This binding inhibits CRM1's ability to transport proteins out of the nucleus.
  3. Protein Accumulation: Key regulatory proteins accumulate in the nucleus, promoting apoptosis and cell cycle arrest in cancer cells .
Physical and Chemical Properties Analysis

KPT-276 exhibits several important physical and chemical properties that influence its biological activity:

  • Solubility: The solubility of KPT-276 in dimethyl sulfoxide is greater than 19.85 mg/mL, allowing for effective dosing in biological assays.
  • Stability: The compound is stable under typical laboratory conditions but should be stored at low temperatures (-20°C) for long-term preservation.
  • Bioavailability: KPT-276 is orally bioavailable, making it suitable for administration in preclinical and clinical studies .
Applications

KPT-276 has significant potential applications in scientific research and clinical settings:

  • Cancer Treatment: It has shown efficacy in reducing cell viability in multiple myeloma cell lines with an IC50 value around 160 nM. In vivo studies have demonstrated its ability to inhibit tumor growth in mouse models of multiple myeloma and acute myeloid leukemia .
  • Research Tool: As a selective CRM1 inhibitor, KPT-276 serves as a valuable tool for studying nuclear transport mechanisms and their implications in cancer biology.
  • Therapeutic Development: Ongoing research aims to explore its use alongside other therapies to enhance treatment efficacy against various malignancies .
Molecular Mechanisms of KPT-276-Mediated CRM1/XPO1 Inhibition

Structural Basis of Irreversible Chromosome Region Maintenance 1 Binding and Nuclear Export Blockade

KPT-276 belongs to the Selective Inhibitors of Nuclear Export class and features a trifluoromethyl phenyl triazole scaffold that enables irreversible covalent binding to cysteine 528 (Cys528) within the nuclear export signal groove of Chromosome Region Maintenance 1. This binding mode was elucidated through X-ray crystallography at 1.8 Å resolution, revealing that KPT-276's difluoroazetidinepropenonenyl group inserts into the hydrophobic pocket of the nuclear export signal-binding cleft, sterically hindering cargo recognition. The covalent conjugation occurs via Michael addition, where the α,β-unsaturated carbonyl group of KPT-276 reacts with the thiol group of Cys528. This interaction disrupts the formation of the ternary Chromosome Region Maintenance 1–Ran Guanosine Triphosphate–cargo complex, effectively blocking nuclear export of over 200 cargo proteins [3] [4] [6].

Table 1: Structural Characteristics of KPT-276–Chromosome Region Maintenance 1 Interaction

ParameterDetailFunctional Consequence
Binding SiteCys528 in NES groove (HEAT repeats 11-12)Irreversible blockade of cargo recognition
Binding ChemistryMichael addition via α,β-unsaturated ketoneProlonged inhibition despite plasma clearance
Crystallographic Resolution1.8 ÅPrecise mapping of inhibitor-enzyme interface
Hydrophobic InteractionsTrifluoromethyl phenyl moietyEnhanced binding affinity and specificity

Biochemical assays using Ran-dependent Chromosome Region Maintenance 1 binding to the protein kinase A inhibitor protein nuclear export signal confirmed complete inhibition of nuclear export signal recognition at nanomolar concentrations. This specificity was further validated through kinase profiling studies, where KPT-276 showed no binding to 150 unrelated kinases or phosphatases, underscoring its selective mechanism [3] [6].

Modulation of Nucleocytoplasmic Transport Dynamics in Post-Mitotic Cells

In non-dividing cells (e.g., neurons), KPT-276 exerts neuroprotective effects by rebalancing nucleocytoplasmic transport dynamics. Chromosome Region Maintenance 1 overexpression in neurodegenerative contexts accelerates nuclear export of critical neuronal survival factors and facilitates cytoplasmic accumulation of proteins like hyperphosphorylated TAU, which forms neurotoxic aggregates. KPT-276 treatment (50-100 nM) reverses this pathology by forcing nuclear retention of transcription factors such as nuclear factor erythroid 2-related factor 2, activating antioxidant response element-dependent genes that mitigate oxidative stress [2] [10].

Mechanistically, KPT-276 disrupts the Ran Guanosine Triphosphate/Guanosine Diphosphate gradient that powers directional transport. This leads to nuclear accumulation of RNA-binding proteins (e.g., fused in sarcoma, transactive response DNA binding protein 43 kDa) that would otherwise form cytoplasmic aggregates in amyotrophic lateral sclerosis models. Three-dimensional electron microscopy of neuronal axons demonstrates that KPT-276 preserves microtubule integrity and reduces focal axonal damage by 75% by maintaining nuclear localization of cytoskeletal regulators [2] [6].

Transcriptional Consequences of Nuclear Retention of Tumor Suppressor Proteins

Nuclear sequestration of tumor suppressors constitutes KPT-276's primary anticancer mechanism. Quantitative proteomics in multiple myeloma cells reveals 8-fold nuclear accumulation of p53, forkhead box protein O1, and cyclin-dependent kinase inhibitor 1A within 4 hours of KPT-276 exposure (250 nM). This triggers transcriptional reactivation of pro-apoptotic targets (e.g., BCL2 associated agonist of cell death, phorbol-12-myristate-13-acetate-induced protein 1) and cyclin-dependent kinase inhibitors [4] [8] [9].

Table 2: Tumor Suppressor Proteins Affected by KPT-276-Mediated Nuclear Retention

Tumor SuppressorNuclear Accumulation Fold-ChangeDownstream Transcriptional TargetsFunctional Outcome
p538.2 ± 1.3p21, BCL2 associated agonist of cell deathCaspase-9 activation and apoptosis
Forkhead box protein O15.6 ± 0.9Catalase, manganese superoxide dismutaseROS scavenging, cell cycle arrest
Cyclin-dependent kinase inhibitor 1A7.1 ± 1.2Cyclin-dependent kinase 2, proliferating cell nuclear antigenG1 phase arrest
Survivin0.3 ± 0.1 (cytoplasmic reduction)X-linked inhibitor of apoptosis, caspase inhibitionSensitization to intrinsic apoptosis

Notably, survivin undergoes paradoxical depletion due to KPT-276-induced nuclear translocation. Once localized in the nucleus, survivin becomes hyperubiquitinated by the anaphase-promoting complex/cyclosome and targeted for proteasomal degradation, eliminating its anti-apoptotic function. Chromatin immunoprecipitation sequencing confirms enhanced RNA polymerase II occupancy at p53-responsive promoters but reduced binding at MYC-regulated proliferative genes, shifting transcriptional balance toward growth suppression [9] [10].

Cell Cycle Arrest Mechanisms via Cell Division Cycle 25 Homolog A and Bromodomain-Containing Protein 4 Downregulation

KPT-276 imposes G1 phase arrest through coordinated downregulation of Cell Division Cycle 25 Homolog A and Bromodomain-Containing Protein 4, master regulators of cell cycle progression and oncogene expression. RNA interference studies in myeloma cells demonstrate that Cell Division Cycle 25 Homolog A depletion alone recapitulates 65% of KPT-276's G1 arrest phenotype. KPT-276 reduces Cell Division Cycle 25 Homolog A mRNA by 4.2-fold and Bromodomain-Containing Protein 4 protein by 3.8-fold within 24 hours, mediated by nuclear retention of eukaryotic translation initiation factor 4E-binding proteins that suppress their translation [4] [5].

Cell Division Cycle 25 Homolog A phosphatase inhibition prevents cyclin-dependent kinase 2 activation, while Bromodomain-Containing Protein 4 loss displaces the polymerase-associated factor complex from MYC and B-cell lymphoma 6 promoters. Flow cytometry analyses show 88.7 ± 3.1% of KPT-276-treated multiple myeloma cells (500 nM, 72 hours) accumulate in G1 phase, with concomitant reduction of S phase (5.2 ± 1.7%) and G2/M populations (6.1 ± 1.4%). This arrest precedes mitochondrial depolarization and caspase-dependent apoptosis, particularly in cells harboring cyclin D1 or MYC amplifications [4] [9].

Table 3: Cell Cycle Regulatory Proteins Modulated by KPT-276

Cell Cycle RegulatorChange Post-KPT-276MechanismFunctional Impact
Cell Division Cycle 25 Homolog AmRNA ↓4.2-foldNuclear retention of translation repressorsCyclin-dependent kinase 2 inactivation
Bromodomain-Containing Protein 4Protein ↓3.8-foldReduced chromatin occupancy at oncogene lociMYC transcriptional suppression
Cyclin-dependent kinase inhibitor 1BNuclear ↑6.5-foldChromosome Region Maintenance 1 blockadeCyclin-dependent kinase 4/6 inhibition
Cyclin B1Nuclear accumulationPrevention of cytoplasmic degradationMitotic entry blockade

Properties

Product Name

KPT-276

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one

Molecular Formula

C16H10F8N4O

Molecular Weight

426.26 g/mol

InChI

InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2/b2-1-

InChI Key

JCHAWRDHMUSLMM-UPHRSURJSA-N

SMILES

C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F

Solubility

not available

Canonical SMILES

C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F

Isomeric SMILES

C1C(CN1C(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.